6-Chlorothiazolo[4,5-b]pyridine
Overview
Description
6-Chlorothiazolo[4,5-b]pyridine is a useful research compound. Its molecular formula is C6H3ClN2S and its molecular weight is 170.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives, related to 6-Chlorothiazolo[4,5-b]pyridine, have been evaluated for their inhibitory performance against mild steel corrosion in acidic environments. These compounds showed high inhibition performance and were classified as mixed-type inhibitors (Saady et al., 2021).
Herbicidal Activity : Derivatives of thiazolo[4,5-b]pyridine, a category that includes this compound, were synthesized as pyridine analogues of commercial herbicides. These compounds exhibited auxin-like herbicidal symptoms, particularly effective on dicotyledonous species (Hegde & Mahoney, 1993).
Pharmaceutical Synthesis : 6-Chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, a compound structurally related to this compound, have been synthesized and used in creating heterocyclic chalcones and dipyrazolopyridines, indicating potential in pharmaceutical applications (Quiroga et al., 2010).
Anti-HBV Activity : Imidazo[4,5-b]pyridines, including 6-chloro-derivatives, have been designed and synthesized with evaluation for anti-HBV (Hepatitis B Virus) activity. Certain derivatives in this category showed promising profiles in reducing HBV DNA levels (Gerasi et al., 2020).
Anticancer Activity : The imidazo[4,5-b]pyridine scaffold, related to this compound, is recognized for its broad range of applications in medicinal chemistry, including anticancer activities. This scaffold has been part of various marketed preparations and has seen numerous structural modifications for developing novel therapeutic agents (Deep et al., 2016).
Metabolic Stability Improvement : Investigations into various 6,5-heterocycles, including those related to this compound, have been conducted to improve metabolic stability in pharmaceutical compounds (Stec et al., 2011).
Properties
IUPAC Name |
6-chloro-[1,3]thiazolo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-5-6(8-2-4)9-3-10-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGGUUOAQUUTIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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